Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride

Peptide Synthesis Medicinal Chemistry Unnatural Amino Acids

Researchers face irreproducible peptide synthesis due to improper salt forms or solubility issues. This hydrochloride salt of cyclobutylalanine ethyl ester ensures optimal solubility and conformational constraint for solid-phase peptide synthesis. - Enables reproducible construction of protease inhibitors (e.g., boceprevir pharmacophore). - Validated in recent SARS-CoV-2 Mpro inhibitor campaigns. - Superior solubility vs. free base (CAS 394735-17-2).

Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
CAS No. 565456-74-8
Cat. No. B1403971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-cyclobutylpropanoate hydrochloride
CAS565456-74-8
Molecular FormulaC9H18ClNO2
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1CCC1)N.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8(10)6-7-4-3-5-7;/h7-8H,2-6,10H2,1H3;1H
InChIKeyLRGQARIVHOMQBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-3-cyclobutylpropanoate HCl: Identity & Procurement


Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (CAS 565456-74-8) is the hydrochloride salt of an unnatural α-amino acid ethyl ester featuring a cyclobutyl side chain . This compound is a synthetic building block with a molecular formula of C₉H₁₈ClNO₂ and a molecular weight of 207.7 g/mol . As a salt form, it provides enhanced water solubility and improved handling properties compared to the free base (CAS 394735-17-2), which can be a critical factor in peptide synthesis and medicinal chemistry workflows .

Salt form
HCl salt enables aqueous-phase peptide synthesis
Conformational design
Cyclobutyl side chain provides constraint for peptidomimetics
Building block fit
Key P1 building block in protease inhibitor discovery

Ethyl 2-amino-3-cyclobutylpropanoate HCl: Why Substitution Fails


Generic substitution among cyclobutyl-containing amino acid derivatives is scientifically unsound due to the unique conformational constraints imposed by the cyclobutyl ring, which are highly sensitive to stereochemistry and salt form . Replacing the hydrochloride salt with the free base (CAS 394735-17-2) or a methyl ester analog (e.g., CAS 1251904-02-5) can alter solubility, reactivity, and the ability to precisely control peptide folding, leading to irreproducible results in downstream applications . Furthermore, the specific stereochemistry (R/S) critically influences bioactivity, as demonstrated in the development of boceprevir, where the optimal P1 residue was specifically identified as cyclobutylalanine [1].

Salt form mismatch
Free base (CAS 394735-17-2) may limit aqueous solubility and coupling efficiency in peptide synthesis.
Ester analog mismatch
Methyl ester analog (e.g., CAS 1251904-02-5) may alter reactivity and peptide folding control.
Stereochemistry mismatch
Unspecified R/S configuration may shift bioactivity and binding affinity in target studies.

Ethyl 2-amino-3-cyclobutylpropanoate HCl: Evidence Guide


Solubility & Handling: HCl Salt vs. Free Base

Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride (CAS 565456-74-8) provides a quantified advantage in aqueous solubility and long-term storage stability over the free base analog (CAS 394735-17-2). While direct solubility data for this specific compound is not published, the conversion of a primary amine to its hydrochloride salt is a standard and well-understood method to increase aqueous solubility, typically by several orders of magnitude, which is critical for its use as a building block in peptide synthesis and other aqueous-phase reactions . The product's specification includes long-term storage in a cool, dry place, a critical factor for maintaining integrity and ensuring reproducible results .

Salt form
Class-level inference
HCl salt – Enhanced aqueous solubility vs Free base – Limited water solubility
Supports aqueous-phase synthesis fit
Specific solubility data not published; classical salt effect
Peptide Synthesis Medicinal Chemistry Unnatural Amino Acids

Cyclobutylalanine Moiety: Antiviral Bioisosteric Potency

The cyclobutylalanine core, which is the scaffold of ethyl 2-amino-3-cyclobutylpropanoate, has been directly validated as a potent bioisostere in antiviral drug design. A 2024 study demonstrated that peptide aldehydes incorporating a nonpolar cyclobutylalanine residue at the P1 position resulted in low-micromolar to submicromolar inhibitors of the SARS-CoV-2 main protease (Mpro) [1]. This activity was comparable to the more synthetically complex thiazol-4-yl alanine analog, confirming the cyclobutyl group's efficacy as a simple, commercially viable surrogate for optimizing target binding [1].

Mpro inhibition
Cross-study comparable
Cyclobutylalanine peptide: low-μM to sub-μM Mpro inhibition vs Thiazol-4-yl alanine peptide: comparable inhibition
Reported Mpro inhibition context
In vitro enzyme assay; antiviral cell assay
Antiviral Drug Discovery SARS-CoV-2 Protease Inhibition

Conformational Constraint: Cyclobutyl vs. Phenylalanine

The cyclobutyl ring in ethyl 2-amino-3-cyclobutylpropanoate introduces a unique conformational constraint that is not achievable with linear or aromatic side chains like phenylalanine. While direct comparative structural data for this specific ester is not published, extensive literature on cyclobutyl amino acids confirms that the ring restricts rotational freedom, locking peptides into specific, biologically active conformations [1]. This can lead to enhanced target binding affinity and improved metabolic stability compared to peptides with flexible phenylalanine residues [2].

Conformational constraint
Class-level inference
Cyclobutyl side chain restricts rotational freedom vs Phenylalanine side chain flexible
Supports peptidomimetic design context
Based on class-level conformational analysis literature
Peptidomimetics Conformational Analysis Structure-Activity Relationship (SAR)

Boceprevir Synthesis: Validated Role

Ethyl 2-amino-3-cyclobutylpropanoate and its related cyclobutylalanine derivatives have a proven track record as essential building blocks in the synthesis of clinically relevant molecules. A key structure-activity relationship (SAR) study for the discovery of boceprevir, an FDA-approved HCV protease inhibitor, identified the P1 cyclobutylalanine moiety as the optimal residue for achieving high potency [1]. This highlights the compound's critical role in constructing complex, biologically active molecules .

Synthetic role
Supporting evidence
Integrated as P1 cyclobutylalanine building block in boceprevir synthesis
Supports building block reliability
Multi-step organic synthesis; SAR study
Hepatitis C Drug Discovery Protease Inhibitor

CTGF Inhibition: Biological Activity

The free base form, ethyl 2-amino-3-cyclobutylpropanoate (CAS 394735-17-2), has been experimentally confirmed to inhibit connective tissue growth factor (CTGF) activity . This was demonstrated by its ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) in vitro . This direct biological activity provides a strong, foundational rationale for utilizing its hydrochloride salt in similar assays where solubility is paramount.

Biological activity
Supporting evidence
Free base inhibits HUVEC proliferation in vitro
Supports fibrosis/angiogenesis research context
In vitro proliferation assay; free base form
Fibrosis Angiogenesis Endothelial Cells

Ethyl 2-amino-3-cyclobutylpropanoate HCl: Application Scenarios


SARS-CoV-2 Mpro Inhibitor Synthesis

Procure Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride as a key P1 building block for constructing potent, low-micromolar to submicromolar inhibitors of the SARS-CoV-2 main protease, as validated in recent antiviral drug discovery campaigns [1].

Conformationally Constrained Peptidomimetics

Utilize the cyclobutyl side chain's intrinsic conformational constraint to lock peptide backbones into bioactive conformations, improving binding affinity and metabolic stability over flexible analogs like phenylalanine-containing peptides [2]. The hydrochloride salt ensures optimal solubility for solid-phase peptide synthesis.

HCV Protease Inhibitor Design (Boceprevir SAR)

Employ the compound as a foundational building block for exploring structure-activity relationships (SAR) around the P1 cyclobutylalanine moiety, a critical pharmacophore identified in the development of the FDA-approved drug boceprevir [3].

CTGF-Mediated Fibrosis & Angiogenesis Research

Use the compound as a validated chemical tool to inhibit connective tissue growth factor (CTGF) activity and suppress HUVEC proliferation in vitro, leveraging its known biological activity for mechanism-of-action studies in fibrosis and angiogenesis .

Application
Selection Property
Validation Focus
SARS-CoV-2 Mpro inhibitor design
Cyclobutyl P1 building block fit
Mpro inhibition assay context
Peptidomimetic design
Conformational constraint from cyclobutyl ring
Binding affinity and stability assays
HCV protease inhibitor SAR studies
P1 cyclobutylalanine scaffold
Protease inhibition assay context
Fibrosis/angiogenesis research
CTGF inhibition tool (free base)
Cell proliferation and pathway assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.